molecular formula C6H9ClO3 B1360228 2-Acetoxyisobutyryl chloride CAS No. 40635-66-3

2-Acetoxyisobutyryl chloride

Cat. No.: B1360228
CAS No.: 40635-66-3
M. Wt: 164.59 g/mol
InChI Key: RBTCRFLJLUNCLL-UHFFFAOYSA-N
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Description

2-Acetoxyisobutyryl chloride, also known as AIBC, is an organic compound used in the synthesis of organic compounds and pharmaceuticals. AIBC is a versatile reagent used in the synthesis of carboxylic acid derivatives, peptides, and other compounds. AIBC is also used in the synthesis of pharmaceuticals, such as anticonvulsants, antibiotics, and anti-inflammatory drugs. AIBC is a colorless, water-soluble liquid with a boiling point of 115°C and a melting point of -45°C.

Scientific Research Applications

Pseudouridine Transformations

2-Acetoxyisobutyryl chloride has been used in the transformation of pseudouridine, leading to the formation of 2′- and 3′-deoxypseudouridines. This process involves treating pseudouridine with this compound at elevated temperatures, followed by hydrogenolysis and deblocking. This technique is significant in nucleoside chemistry (Robins & Muhs, 1978).

Gas Chromatography Method Development

Synthesis of Aryl cis Aminoalcohols

In the field of organic synthesis, this compound has been instrumental in the regio and stereocontrolled synthesis of aryl cis aminoalcohols. The process involves reacting aryl substituted cis diols with α-acetoxyisobutyryl chloride to form trans vicinal chlorohydrin acetates. This method is applicable to a wide range of cis diols and yields excellent results, demonstrating the compound's versatility in synthesizing complex organic molecules (Lakshman & Zajc, 1996).

Triazole Nucleoside Derivatives

Another application in nucleoside chemistry involves the synthesis of triazole nucleoside derivatives using this compound. This method has shown high yields in producing specific nucleoside derivatives, underlining the compound's importance in the field of medicinal chemistry (Li, Chen, Jiang, & Cui, 2003).

Synthesis of Labeled Compounds

This compound is also used in the synthesis of labeled compounds, such as D6-Azib-Cl, for peptide synthesis. This process begins with acetone cyanohydrin-D-6 and provides an efficient route to the target molecule, showcasing the compound's role in producing deuterated molecules for research, particularly in NMR studies of peptides (Weigelt & Sewald, 2004).

Novel Acylation Reactions

In an interesting application, this compound was involved in the acylation of 2-amino-4-chlorobenzenesulfonamide. This reaction yielded unexpected products, indicating the compound's potential in creating novel organic structures and contributing to advancements in organic chemistry (Friary, 1978).

Protein Modification Research

This compound plays a role in proteomics research, particularly in lysine 2-hydroxyisobutyrylation, a post-translational modification type. Research in this area may aid in understanding diseases and drug development, highlighting the compound's significance in biomedical research (Bao, Yang, & Chen, 2021).

Synthesis of Sugar-Modified Nucleosides

The compound is used in the synthesis of sugar-modified nucleosides, such as 2,6-diaminopurine and guanine nucleosides. This application underscores its utility in creating modified nucleosides for potential therapeutic and diagnostic applications (Robins, Zou, Hansske, & Wnuk, 1997).

Polymer Synthesis

In polymer chemistry, this compound is used in the synthesis of hyperbranched poly(tert-butyl acrylate) through atom transfer radical polymerization. This demonstrates its role in the development of advanced polymer materials with specific properties (Cheng, Simon, Hartenstein, & Müller, 2000).

Properties

IUPAC Name

(1-chloro-2-methyl-1-oxopropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTCRFLJLUNCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193641
Record name 2-Acetoxyisobutyroyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40635-66-3
Record name 2-(Acetyloxy)-2-methylpropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40635-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetoxyisobutyroyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040635663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetoxyisobutyroyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetoxyisobutyroyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-acetoxyisobutyryl chloride interact with its target, and what are the downstream effects?

A1: this compound is primarily used for converting cis-diols to trans-chloroacetates. [, ] This transformation is particularly useful in synthesizing epoxides, important building blocks in organic chemistry. Specifically, it reacts with the diol to form a cyclic intermediate, which then decomposes to yield the trans-chloroacetate. This stereo-specificity makes it valuable in synthesizing molecules with defined stereochemistry.

Q2: What is the structural characterization of this compound?

A2: * Molecular Formula: C6H9ClO3 []* Molecular Weight: 164.592 g/mol [] * Spectroscopic Data: While the provided research papers do not include specific spectroscopic data, this compound can be characterized using techniques like NMR spectroscopy and Infrared spectroscopy.

Q3: What are the stability and material compatibility considerations for this compound?

A3: this compound is corrosive and a lachrymator. [] Therefore, it must be handled with care using appropriate safety equipment. Its reactivity with diols highlights its incompatibility with these functional groups. Proper storage under dry and inert conditions is crucial to prevent decomposition.

Q4: Can you provide an example from the research of a specific application of this compound in organic synthesis?

A4: One study utilized this compound in the synthesis of triazole nucleoside derivatives. [] Treatment of a ribonucleoside with this compound led to the formation of 1-[2-O-acetyl-3-halo-3-deoxy-5-O-(2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl)-β-D-xylofuranosyl]-1,2,4-triazole-3-carboxamide derivatives. These derivatives were further reacted to obtain 2′,3′-anhydro and 2′,3′-unsaturated triazole nucleosides, which were then evaluated for biological activity against cancer cell lines.

Q5: What safety regulations should be followed when working with this compound?

A5: As mentioned earlier, this compound is corrosive and a lachrymator. [] This means it can cause severe skin burns and eye damage. Therefore, it should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

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